molecular formula C23H21FN2O5 B2874543 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946204-93-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2874543
CAS No.: 946204-93-9
M. Wt: 424.428
InChI Key: ATZFFSLEWYGGBS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxolylmethyl group linked to a substituted pyridinone core. The compound’s structure integrates a 4-fluorobenzyloxy substituent at the 5-position of the pyridinone ring and a methyl group at the 2-position, which collectively influence its electronic and steric properties. Synthetically, it is prepared via a multistep protocol involving amide bond formation, as exemplified in related compounds (e.g., K-16 in ) using oxalyl chloride and triethylamine in dichloromethane/dioxane, yielding a stable crystalline product (m.p. 55.2–55.5°C) with confirmed structure via NMR and HRMS .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c1-15-8-19(27)22(29-13-16-2-5-18(24)6-3-16)11-26(15)12-23(28)25-10-17-4-7-20-21(9-17)31-14-30-20/h2-9,11H,10,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFFSLEWYGGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzodioxolylmethyl Groups

  • K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide): This analog replaces the pyridinone core with a benzylthio group. Despite structural divergence, both compounds share the benzodioxolylmethyl-acetamide backbone. K-16 demonstrated a 62% synthetic yield and a melting point of 55.2–55.5°C, comparable to the target compound. However, its thioether linkage may reduce metabolic stability compared to the ether-linked 4-fluorobenzyloxy group in the target compound . K-16’s nonpolar thioether .
  • N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide: This quinoline-based analog () shares the acetamide-benzodioxole motif but replaces the pyridinone with a quinolin-4-one core. The additional methoxy and methylbenzoyl groups increase molecular weight and hydrophobicity, likely reducing aqueous solubility compared to the target compound .

Fluorinated Analogs

  • (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g) :
    This fluoropyridine derivative () positions fluorine on the pyridine ring rather than the benzyloxy group. Fluorine’s electron-withdrawing effect in both compounds enhances metabolic stability, but the target compound’s 4-fluorobenzyloxy group may offer superior steric flexibility for receptor interactions .

Heterocyclic Variants

  • 1,2,4-Oxadiazole Derivatives (): Compounds with 1,2,4-oxadiazole rings exhibit distinct electronic profiles due to the oxadiazole’s aromaticity and dipole moment. Compared to the target’s pyridinone, oxadiazoles are more rigid and may confer higher thermal stability but lower hydrogen-bonding capacity .
  • Benzothiazole Derivatives (): Analogs like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide prioritize anti-inflammatory and antibacterial activities. The target compound’s pyridinone and benzodioxole groups may shift pharmacological selectivity toward plant growth regulation vs. microbial targets .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Solubility Predictions
Target Compound 55.2–55.5 4-Fluorobenzyloxy, pyridinone Moderate (polar ketone group)
K-16 55.2–55.5 3-Methylbenzylthio Low (nonpolar thioether)
Quinoline Analog Not reported Dimethoxy, methylbenzoyl Very low (bulky hydrophobic)

NMR Spectral Shifts

  • Target Compound vs. K-16: The pyridinone ring in the target compound generates distinct downfield shifts for the 4-oxo group (δ ~166 ppm in 13C NMR) compared to K-16’s thioacetamide (δ ~37 ppm for SCH2) .
  • Fluorine-Induced Shifts : The 4-fluorobenzyloxy group in the target compound causes deshielding of adjacent protons (δ ~7.0–7.2 ppm in 1H NMR), similar to fluoropyridine derivatives in .

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